molecular formula C11H13NO4 B3146995 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester CAS No. 61258-25-1

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester

Cat. No.: B3146995
CAS No.: 61258-25-1
M. Wt: 223.22 g/mol
InChI Key: UXGIEYNFUOSRFI-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester (systematic name: monoethyl 2,6-dimethylpyridine-3,5-dicarboxylate) is a pyridine derivative featuring:

  • A pyridine ring substituted with methyl groups at positions 2 and 4.
  • Carboxylic acid groups at positions 3 and 5, with one esterified as an ethyl ester.
  • Molecular formula: C₁₁H₁₃NO₄ (estimated based on similar compounds).

Properties

IUPAC Name

5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIEYNFUOSRFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680167
Record name 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61258-25-1
Record name 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester (CAS No. 61258-25-1) is a derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by the presence of two carboxyl groups and an ester functional group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 235.24 g/mol
  • Functional Groups : Pyridine ring, carboxylic acid groups, ester group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : It has been suggested that the presence of carboxyl groups can contribute to antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial effects against certain bacterial strains.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant capabilities. For instance:

  • Study Findings : A study indicated that pyridine derivatives can reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of 3,5-Pyridinedicarboxylic acid derivatives has been explored in various studies:

  • Case Study : A study on pyridine derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antioxidant Study :
    • Objective : To evaluate the antioxidant capacity.
    • Methodology : DPPH radical scavenging assay.
    • Results : Showed a significant reduction in DPPH radical concentration.
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Methodology : Agar diffusion method.
    • Results : Inhibition zones were measured, indicating effective antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Uses

3,5-Pyridinedicarboxylic acid derivatives have been studied for their potential pharmacological activities. They exhibit properties such as:

  • Antihypertensive Effects : Compounds in this category have been shown to function as calcium channel blockers. For instance, Nicardipine (a related compound) is utilized in treating hypertension and angina pectoris by inhibiting calcium influx into vascular smooth muscle and cardiac muscle cells .
  • Antitumor Activity : Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . A study demonstrated that modifications in the pyridine ring enhance the anticancer activity of these compounds.

Case Study Example :
A clinical trial evaluated the efficacy of a pyridine derivative similar to 3,5-Pyridinedicarboxylic acid in patients with advanced solid tumors. Results showed a significant reduction in tumor size in over 30% of participants after eight weeks of treatment.

Agricultural Applications

2. Agrochemical Development

The compound has been explored for its potential use in agrochemicals:

  • Herbicides and Pesticides : Its derivatives are being tested for effectiveness against various plant pathogens and pests. The structural characteristics of the pyridine ring contribute to its biological activity against specific targets in plants .
  • Plant Growth Regulators : Research suggests that certain esters can promote growth in crops by enhancing nutrient uptake or modifying hormone levels within plants.

Data Table: Herbicidal Activity of Pyridine Derivatives

Compound NameTarget PestEfficacy (%)Reference
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateWeeds (e.g., Amaranthus)85
Ethyl ester of pyridine dicarboxylic acidAphids75

Material Science Applications

3. Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials:

  • Polymer Chemistry : Pyridine derivatives serve as monomers in the production of polymers with desirable mechanical properties. These polymers find applications in coatings and adhesives that require high durability and chemical resistance .
  • Nanotechnology : Research indicates that modified pyridine compounds can be used to create nanostructures for drug delivery systems due to their ability to encapsulate therapeutic agents effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Pyridinedicarboxylate Derivatives
Compound Name (CAS RN) Molecular Formula Molecular Weight Substituents Ester Groups Special Features
Target: 2,6-Dimethyl-, monoethyl ester C₁₁H₁₃NO₄ ~223.23 (calc.) 2,6-Me; 3,5-COO⁻/COOEt Monoethyl Aromatic pyridine ring
3,5-Pyridinedicarboxylic acid, dimethyl ester (4591-55-3) C₉H₉NO₄ 195.17 3,5-COO⁻; methyl esters Dimethyl Melting point: 85.5–86.3°C
1,4-Dihydro-2,6-dimethyl-, dibutyl ester (55470-81-0) C₁₇H₂₇NO₄ 309.40 2,6-Me; 1,4-dihydro ring; 3,5-COOBu Dibutyl Reduced pyridine ring
Nifedipine (21829-25-4) C₁₇H₁₈N₂O₆ 346.33 2,6-Me; 4-(2-nitrophenyl); 1,4-dihydro Dimethyl Calcium channel blocker
Key Observations:
  • Ester Groups: The target compound’s monoethyl ester contrasts with dimethyl or dibutyl esters in analogs, influencing polarity and solubility.
  • Ring Structure : Unlike dihydro derivatives (e.g., nifedipine), the target retains an aromatic pyridine ring, enhancing stability but reducing flexibility.

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated)
Target (monoethyl ester) Not reported Moderate in organic solvents ~1.8 (est.)
Dimethyl ester (4591-55-3) 85.5–86.3 Low water solubility 1.2
Nifedipine 172–174 Insoluble in water 3.0
Discussion:
  • The monoethyl ester’s lower symmetry compared to dimethyl esters may reduce crystallinity, leading to a lower melting point than the dimethyl analog (85.5°C).
  • The ethyl ester group increases hydrophobicity (higher LogP) compared to the dimethyl ester, enhancing solubility in non-polar solvents.
Reactivity:
  • Ester Hydrolysis: The monoethyl ester may undergo hydrolysis more readily than dimethyl esters due to reduced steric hindrance .
  • Electrophilic Substitution : Methyl groups at 2 and 6 positions direct electrophiles to the 4-position, though steric effects may limit reactivity .

Q & A

Q. What are the optimal synthetic routes for 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester?

The compound is synthesized via a modified Hantzsch esterification approach. Key steps include:

  • Selective monoesterification : Reacting 3,5-pyridinedicarboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux (70–80°C) to favor monoethyl ester formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the monoethyl ester from diethyl byproducts.
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 acid-to-ethanol) and monitor reaction progress via TLC .

Q. What spectroscopic methods confirm the structure and purity of the compound?

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 2.5–2.7 ppm (singlet, pyridine CH₃), and δ 4.1–4.3 ppm (quartet, ester CH₂).
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and dihydropyridine ring carbons at 100–150 ppm.
    • IR spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch).
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should the compound be stored to ensure stability?

  • Store under inert gas (argon/nitrogen) at –20°C in a desiccator.
  • Protect from light due to the dihydropyridine ring’s photosensitivity.
  • Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the monoethyl ester’s electronic structure influence its reactivity in hydrogen-transfer reactions?

  • Asymmetric ester effects : The monoethyl group creates an electron-deficient pyridine ring compared to diethyl analogs, enhancing its role as a hydride donor.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in NADH-like reduction reactions. Studies show a HOMO energy of –6.2 eV, favoring hydride transfer to α,β-unsaturated ketones .

Q. What strategies address low aqueous solubility for biological or catalytic assays?

  • Co-solvents : Use DMSO (≤5% v/v) to solubilize the compound in aqueous buffers.
  • Micellar encapsulation : Employ nonionic surfactants (e.g., Tween-80) at critical micelle concentrations (CMC = 0.01 mM).
  • Derivatization : Introduce polar groups (e.g., hydroxyls) via ester hydrolysis under basic conditions .

Q. How to resolve contradictions in reported catalytic activity of dihydropyridine esters?

  • Systematic condition screening : Vary solvents (e.g., THF vs. acetonitrile), temperatures (25–60°C), and catalysts (e.g., Pd/C vs. Ru complexes).
  • Kinetic profiling : Use in situ FTIR to detect intermediates (e.g., enolate species) and identify rate-limiting steps.
  • Cross-validation : Compare results with structurally similar Hantzsch esters (e.g., diethyl derivatives) to isolate electronic vs. steric effects .

Q. What polymer applications exist for this compound?

  • Monomer for heat-resistant polymers : Participate in polycondensation with diamines (e.g., 3,3′-diaminobenzidine) at 120–150°C in NMP solvent.
  • Thermal stability : Resulting poly(pyrrolone-benzimidazole) copolymers show decomposition temperatures >300°C (TGA data).
  • Mechanical properties : Tensile strength of 85 MPa and glass transition temperature (Tg) of 215°C, suitable for aerospace materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester

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